N-Methyl-1,1-dioxo-1lambda6-thiane-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1,1-dioxo-1lambda6-thiane-4-sulfonamide is a chemical compound with the molecular formula C6H13NO4S2 and a molecular weight of 227.30 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a sulfonamide group attached to a thiane ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,1-dioxo-1lambda6-thiane-4-sulfonamide typically involves the reaction of thiane derivatives with sulfonamide reagents under controlled conditions. One common method involves the methylation of thiane-4-sulfonamide using methylating agents such as methyl iodide in the presence of a base like sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1,1-dioxo-1lambda6-thiane-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1,1-dioxo-1lambda6-thiane-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Methyl-1,1-dioxo-1lambda6-thiane-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, leading to competitive inhibition. This interaction can disrupt metabolic pathways and exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1,1-dioxo-1lambda6-thiane-4-carboxylate: Similar structure with a carboxylate group instead of a sulfonamide group.
2-Methyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid: Contains a carboxylic acid group and a methyl group on the thiane ring.
Uniqueness
N-Methyl-1,1-dioxo-1lambda6-thiane-4-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C6H13NO4S2 |
---|---|
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
N-methyl-1,1-dioxothiane-4-sulfonamide |
InChI |
InChI=1S/C6H13NO4S2/c1-7-13(10,11)6-2-4-12(8,9)5-3-6/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
YTNCUADOCDAROK-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1CCS(=O)(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.